An In-depth Technical Guide to Ethyl 2-formamidothiazol-4-acetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-formamidothiazol-4-acetate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-formamidothiazol-4-acetate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, spectral analysis, safety information, and applications.
Core Compound Identification and Properties
Ethyl 2-formamidothiazol-4-acetate is a heterocyclic compound featuring a formamide group attached to a thiazole ring, with an ethyl acetate substituent. Its unique structure makes it a valuable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).
CAS Number: 64987-05-9
Molecular Formula: C₈H₁₀N₂O₃S
Molecular Weight: 214.24 g/mol
Table 1: Physicochemical Properties of Ethyl 2-formamidothiazol-4-acetate
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate | |
| Synonyms | EFTA, EFATA, Ethyl 2-(formylamino)-4-thiazoleacetate | |
| Appearance | Off-white to pale yellow powder | Generic supplier data |
| Melting Point | 130-132 °C | |
| Boiling Point | 341.4±34.0 °C (Predicted) | |
| Density | 1.354±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as ethyl acetate and DMSO. | Inferred from general properties |
| pKa | 8.53±0.70 (Predicted) |
Synthesis Protocol: A Two-Step Approach
The synthesis of Ethyl 2-formamidothiazol-4-acetate is typically achieved through a two-step process. The first step involves the formation of the thiazole ring via the Hantzsch thiazole synthesis to yield the precursor, Ethyl 2-aminothiazole-4-acetate. The second step is the formylation of the amino group.
Step 1: Synthesis of Ethyl 2-aminothiazole-4-acetate
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. In this case, it involves the reaction of an α-haloketone with a thioamide. For the synthesis of Ethyl 2-aminothiazole-4-acetate, ethyl 4-chloroacetoacetate is reacted with thiourea.
Reaction:
Experimental Protocol:
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To a solution of thiourea in ethanol, add ethyl 4-chloroacetoacetate dropwise at room temperature with stirring.
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The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting solid is then neutralized with a saturated solution of sodium bicarbonate.
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The crude product is filtered, washed with water, and dried.
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Recrystallization from a suitable solvent, such as ethanol, yields pure Ethyl 2-aminothiazole-4-acetate.
Step 2: Formylation of Ethyl 2-aminothiazole-4-acetate
The formylation of the 2-amino group of the thiazole ring is achieved using a mixture of formic acid and acetic anhydride. This mixture generates the in situ formylating agent, formic anhydride.
Reaction:
Experimental Protocol:
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A mixture of acetic anhydride and formic acid is stirred at 50 °C for approximately 2 hours to generate the formylating agent.
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The mixture is then cooled to around 15 °C.
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Ethyl 2-aminothiazole-4-acetate is added portion-wise to the cooled mixture, ensuring the temperature is maintained.
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The reaction mixture is stirred at ambient temperature for 3-4 hours.
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Upon completion, cold water is added to the reaction mixture, and the product is extracted with ethyl acetate.
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The organic layer is washed with water and a saturated aqueous solution of sodium bicarbonate until the washings are weakly alkaline.
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The organic layer is then washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure, and the resulting residue is washed with diisopropyl ether, filtered, and dried to yield Ethyl 2-formamidothiazol-4-acetate.
Caption: Synthesis workflow for Ethyl 2-formamidothiazol-4-acetate.
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of Ethyl 2-formamidothiazol-4-acetate is expected to show the following characteristic signals:
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Ethyl group protons: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -CH₂-).
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Methylene protons: A singlet at approximately 3.6-3.8 ppm (2H, -CH₂- attached to the thiazole ring).
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Thiazole ring proton: A singlet around 6.8-7.0 ppm (1H, C5-H).
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Formyl proton: A singlet at approximately 8.3-8.5 ppm (1H, -CHO).
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Amide proton: A broad singlet at around 11.5-12.5 ppm (1H, -NH-).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further structural confirmation. The expected chemical shifts are:
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Ethyl group carbons: ~14 ppm (-CH₃) and ~61 ppm (-CH₂-).
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Methylene carbon: ~35 ppm (-CH₂- attached to the thiazole ring).
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Thiazole ring carbons: ~110 ppm (C5) and ~145 ppm (C4). The C2 carbon is expected to be further downfield.
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Formyl carbon: ~160 ppm.
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Ester carbonyl carbon: ~170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-formamidothiazol-4-acetate will exhibit characteristic absorption bands corresponding to its functional groups:
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N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
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C-H stretches: Bands around 2850-3000 cm⁻¹.
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C=O stretches: A strong absorption for the ester carbonyl around 1735-1750 cm⁻¹ and another for the amide carbonyl (formyl group) around 1670-1690 cm⁻¹.
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C=N and C=C stretches (thiazole ring): Absorptions in the 1500-1650 cm⁻¹ region.
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C-O stretch (ester): A strong band in the 1150-1250 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 214. Key fragmentation patterns would likely involve:
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Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z 169.
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Cleavage of the ethyl group (-C₂H₅), leading to a fragment at m/z 185.
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Loss of the entire ester side chain.
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Fragmentation of the thiazole ring.
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 2-formamidothiazol-4-acetate is primarily dictated by its functional groups. The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The formamide group can also be hydrolyzed, though typically under more forcing conditions, to reveal the 2-amino group. The thiazole ring itself is relatively stable but can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the substituents may deactivate the ring.
Applications in Drug Development
Ethyl 2-formamidothiazol-4-acetate is a crucial intermediate in the synthesis of several important antibiotics. Its primary application lies in the production of third and fourth-generation cephalosporins and monobactams.
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Ceftazidime Synthesis: It serves as a core building block for the synthesis of Ceftazidime, a broad-spectrum cephalosporin antibiotic used to treat serious bacterial infections.
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Aztreonam Production: This compound is also essential for the synthesis of Aztreonam, a monobactam antibiotic effective against a range of Gram-negative bacteria.
The presence of the 2-formamidothiazole moiety is a common structural feature in many modern beta-lactam antibiotics, contributing to their enhanced antibacterial activity and stability against beta-lactamases.
Safety, Handling, and Storage
Hazard Identification:
Based on GHS classifications, Ethyl 2-formamidothiazol-4-acetate is considered a hazardous substance.[1]
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Skin Irritation: Causes skin irritation.[1]
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Eye Irritation: Causes serious eye irritation.[1]
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Respiratory Irritation: May cause respiratory irritation.[1]
Handling Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Prevent contact with skin and eyes.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.
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If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Conclusion
Ethyl 2-formamidothiazol-4-acetate is a compound of significant interest to the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of life-saving antibiotics. A thorough understanding of its synthesis, spectral characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and manufacturing settings. The continued importance of this molecule in drug development underscores the need for such comprehensive technical resources.
References
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PubChem Compound Summary for CID 688091, Ethyl 2-formamidothiazol-4-acetate. National Center for Biotechnology Information. [Link]
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Ethyl 2-(2-formylaminothiazol-4-yl) acetate. ChemBK. [Link]
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Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. PrepChem. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
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Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. PubMed. [Link]
